3-(3,5-Dihydroxyphenyl)propanoic acid

Nutritional Metabolomics Dietary Biomarker Clinical Research

Metabolomics researchers face isomeric interference when quantifying alkylresorcinol metabolites, risking misidentification in dietary biomarker studies. 3,5-DHPPA eliminates this ambiguity as the specific human urinary biomarker for whole-grain intake, distinguished by a unique MS fragmentation pattern. • Definitive LC-MS/MS quantification of dietary compliance: mean urinary excretion 14.0 µmol/12 h, with a 44% increase linked to whole-grain consumption. • High-purity reference standard for GC-MS or LC-MS workflows; resolves isomeric interferences for high-confidence metabolomics annotations. • Substrate standard for in vitro gut microbiome enzymatic assays (e.g., abkar1-mediated conversion from 3,5-dihydroxycinnamic acid). Supplied as ≥98% purity reference material with batch-specific COA, stored under nitrogen for long-term stability.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 26539-01-5
Cat. No. B1199263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dihydroxyphenyl)propanoic acid
CAS26539-01-5
Synonyms3,5-dihydroxyphenylpropionic acid
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)CCC(=O)O
InChIInChI=1S/C9H10O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,10-11H,1-2H2,(H,12,13)
InChIKeyITPFIKQWNDGDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-DHPPA: Verified Human Metabolite


3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA, C9H10O4), also known as 3,5-dihydroxyphenylpropionic acid or 3,5-dihydroxyhydrocinnamic acid, is a monocarboxylic acid belonging to the phenylpropanoic acid class [1]. It is a well-characterized human metabolite of alkylresorcinols, phenolic lipids found in whole grain wheat and rye, and is primarily utilized as a specific urinary biomarker for dietary intake studies [2]. Its status as an endogenous metabolite with a clear, quantifiable relationship to a specific dietary source distinguishes it from many other in-class compounds used solely as synthetic intermediates or generic antioxidants [3].

3,5-DHPPA: Generic Substitution Risks


Substituting 3-(3,5-Dihydroxyphenyl)propanoic acid with a closely related analog like 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) or 3-(2,4-dihydroxyphenyl)propanoic acid will compromise the specificity of analytical methods and invalidate quantitative results in biomarker research [1]. DHPPA is not merely an antioxidant; it is a specific, quantifiable human metabolite with a direct dose-response relationship to whole-grain consumption, a property not shared by its isomers [2]. Furthermore, its unique fragmentation pattern in mass spectrometry allows for definitive identification against a complex biological matrix, a critical factor for targeted metabolomics where misidentification can lead to erroneous study conclusions [3].

3,5-DHPPA Differentiation Evidence


Urinary Biomarker for Whole-Grain Intake

3-(3,5-Dihydroxyphenyl)propanoic acid is a quantifiable human urinary biomarker of whole-grain intake, a property that distinguishes it from other dihydroxyphenylpropanoic acid isomers like 3,4-dihydroxyphenylpropanoic acid, which are metabolites of other dietary compounds (e.g., coffee, wine) [1]. A study of 100 men and women found that 12-hour urinary excretion of DHPPA ranged from 1.3 to 99.4 µmol/12 h (mean ± SE: 14.0 ± 1.5 µmol/12 h) [2]. In whole-grain wheat and rye consumers, DHPPA excretion was 44% higher than in non-consumers [ratio of excretion (95% CI) = 1.44 (1.04, 1.97); P = 0.029] [2].

Nutritional Metabolomics Dietary Biomarker Clinical Research

Mass Spectrometric Differentiation

For analytical method development, 3,5-DHPPA can be definitively distinguished from other dihydroxy aromatic acid isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-dihydroxy isomers) by its unique mass spectrometric fragmentation pattern [1]. A comprehensive study synthesizing all constitutional isomers of dihydroxy-phenylpropionic and -cinnamic acids demonstrated that TMS and methyl derivatives of 3,5-dihydroxy aromatic acids undergo unique structure-specific fragmentation reactions not observed in other isomers [1].

Analytical Chemistry Metabolomics Method Development

Alkylresorcinol Metabolic Pathway Specificity

3,5-DHPPA has a defined and predictable metabolic origin via the reduction of 3,5-dihydroxycinnamic acid by the gut microbial enzyme abkar1, a pathway not applicable to its isomer 3,4-DHPPA which derives from caffeic acid [1]. BioTransformer computational predictions indicate that 3,5-DHPPA is specifically produced from 3,5-dihydroxycinnamic acid via a reduction-of-alpha-beta-unsaturated-compounds-pattern1 reaction catalyzed by the abkar1 enzyme in the human gut [1].

Gut Microbiome Enzymology Nutritional Biochemistry

3,5-DHPPA Research Applications


Dietary Biomarker Calibration Standard

Use 3,5-DHPPA as a high-purity analytical standard for calibrating LC-MS/MS or HPLC methods designed to quantify human compliance in whole-grain intake clinical trials [1]. Given its quantifiable urinary excretion (mean 14.0 µmol/12 h) and the 44% increase associated with whole-grain consumption, it serves as a more specific and reliable measure than generic alkylresorcinol metabolites [1].

Metabolomics and Exposome Confirmation Standard

Procure 3,5-DHPPA for use as a reference compound in GC-MS or LC-MS workflows to confirm the presence of this specific metabolite in human biofluids, leveraging its unique mass spectrometric fragmentation pattern to distinguish it from isomeric interferences [2]. This is essential for generating high-confidence annotations in metabolomics datasets focused on dietary or gut microbiome influences on health [2].

Gut Microbial Enzyme Assay Substrate

Employ 3,5-DHPPA as a substrate or product standard in in vitro enzymatic assays to study the activity of gut microbial enzymes like abkar1, which is predicted to catalyze its formation from 3,5-dihydroxycinnamic acid [3]. This application is critical for researchers investigating the metabolic capacity of the human gut microbiome and its role in converting dietary polyphenols into bioactive metabolites [3].

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